

Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4-Methoxy-3-nitrobenzaldehyde** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to support research and development activities by providing detailed spectral data and experimental methodologies.

Chemical Structure and Properties

4-Methoxy-3-nitrobenzaldehyde is an organic compound with the chemical formula C₈H₇NO₄. It presents as a substituted benzaldehyde with a methoxy group at the C4 position and a nitro group at the C3 position of the benzene ring. This substitution pattern significantly influences its chemical and spectroscopic properties.

Molecular Structure:

Caption: Chemical structure of **4-Methoxy-3-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for **4-Methoxy-3-nitrobenzaldehyde**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxy-3-nitrobenzaldehyde** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.45	Singlet	1H	-	Aldehyde proton (CHO)
7.80	Doublet	1H	8.0	Aromatic Proton (H-6)
-	Doublet of Doublets	1H	8.0, 2.0	Aromatic Proton (H-2)
-	Doublet	1H	2.0	Aromatic Proton (H-5)
3.73	Singlet	3H	-	Methoxy protons (OCH ₃)

Note: Some of the multiplicity and specific chemical shifts for the aromatic protons were not explicitly detailed in the available search results but are inferred based on the structure and data from similar compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **4-Methoxy-3-nitrobenzaldehyde** was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppm	Assignment
189.4	Aldehyde Carbon (CHO)
161.5	C4 (Carbon attached to OCH_3)
135.7	C1 (Carbon attached to CHO)
128.0	C6
124.5	C2
120.3	C5
111.4	C3 (Carbon attached to NO_2)
55.3	Methoxy Carbon (OCH_3)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for **4-Methoxy-3-nitrobenzaldehyde**. The data was obtained from a Fourier-Transform Infrared (FTIR) spectrum using a KBr pellet technique.[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (in OCH_3)
~1700	Strong	$\text{C}=\text{O}$ stretch (Aldehyde)
~1600, ~1470	Medium-Strong	Aromatic C=C stretches
~1520	Strong	Asymmetric NO_2 stretch
~1340	Strong	Symmetric NO_2 stretch
~1270	Strong	Aryl-O-C stretch (asymmetric)
~1020	Medium	Aryl-O-C stretch (symmetric)

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

The following are generalized experimental protocols for the NMR and IR analysis of substituted benzaldehydes, which are applicable to **4-Methoxy-3-nitrobenzaldehyde**.

NMR Spectroscopy Protocol

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.



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Caption: Experimental workflow for NMR analysis.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Methoxy-3-nitrobenzaldehyde**.
 - Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.
- Data Acquisition:
 - For ^1H NMR, typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
 - For ^{13}C NMR, a standard carbon pulse program is used with a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
 - Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce coupling information.

FTIR Spectroscopy Protocol

For solid samples like **4-Methoxy-3-nitrobenzaldehyde**, the KBr pellet method is commonly employed.[1]



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Caption: Experimental workflow for FTIR analysis.

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **4-Methoxy-3-nitrobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis:
 - Identify the major absorption peaks and their corresponding wavenumbers.
 - Assign these peaks to the characteristic vibrations of the functional groups present in the molecule.

Conclusion

The NMR and IR spectral data presented in this guide provide a detailed spectroscopic fingerprint of **4-Methoxy-3-nitrobenzaldehyde**. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the electronic environment of the different nuclei, while the IR spectrum verifies the presence of the key functional groups. The provided experimental protocols offer a reliable basis for the reproducible acquisition of high-quality spectral data, which is essential for the unambiguous characterization of this compound in research and industrial settings.

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References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1298851#characterization-of-4-methoxy-3-nitrobenzaldehyde-by-nmr-and-ir>]

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